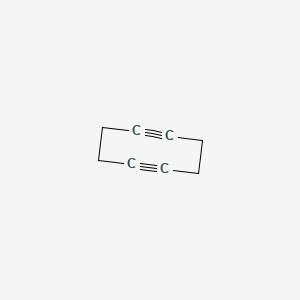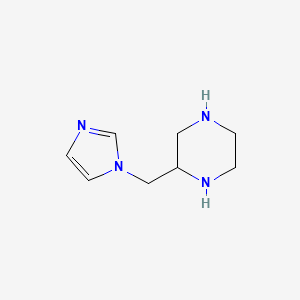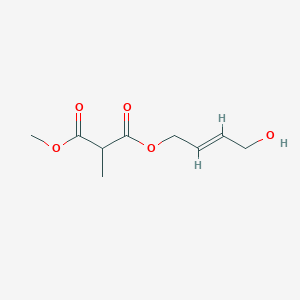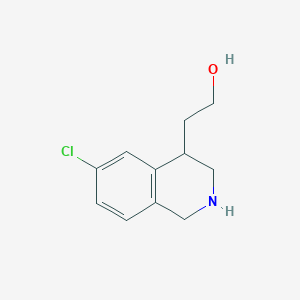
2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of multicomponent reactions, which improve atom economy and yield . For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved through transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .
Industrial Production Methods
Industrial production methods for this compound may involve the use of preassembled substrates and harsh conditions to ensure high yield and purity. The use of heterogeneous catalysts and environmentally friendly methods is also on the rise to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated products .
Applications De Recherche Scientifique
2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of catecholamines. This inhibition can lead to various biological effects, including neuroprotection and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol stands out due to its specific chloro substitution, which can enhance its biological activity and selectivity compared to other tetrahydroisoquinoline derivatives .
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
2-(6-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-2-1-8-6-13-7-9(3-4-14)11(8)5-10/h1-2,5,9,13-14H,3-4,6-7H2 |
Clé InChI |
QOXXDULXUFIWDV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(CN1)C=CC(=C2)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



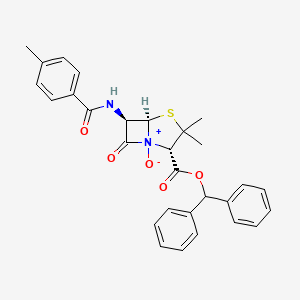
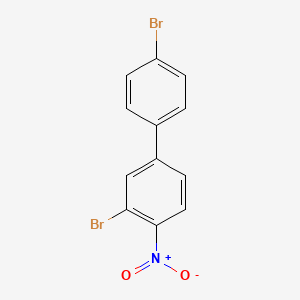
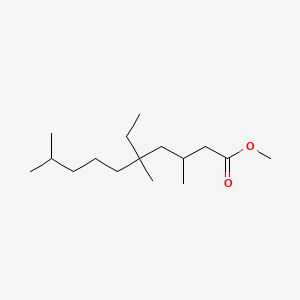
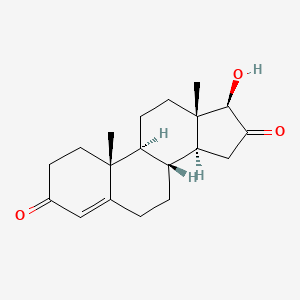
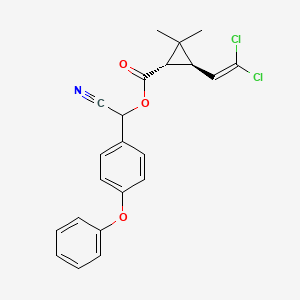
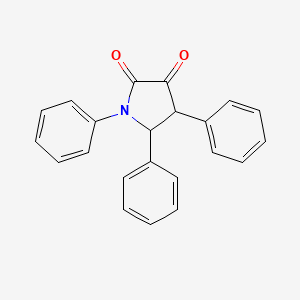
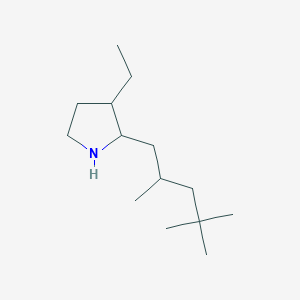
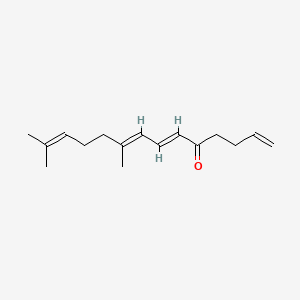

![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
